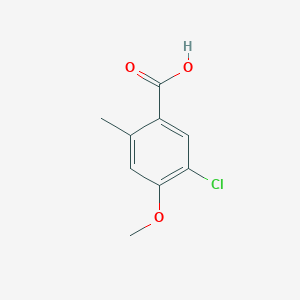

5-Chloro-4-methoxy-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFTWOUIHLEZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 4 Methoxy 2 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis of 5-Chloro-4-methoxy-2-methylbenzoic acid involves systematically deconstructing the molecule to identify plausible precursors. The primary disconnections are typically made at the bonds connecting the substituents to the aromatic ring.

C-COOH Bond: Disconnecting the carboxylic acid group suggests a carboxylation reaction of a substituted toluene (B28343) derivative. This is a common and powerful strategy. The key precursor would be 1-chloro-2-methoxy-4-methylbenzene.

C-Cl Bond: Cleavage of the carbon-chlorine bond points to a halogenation reaction. The precursor for this step would be 4-methoxy-2-methylbenzoic acid.

C-O (Methoxy) Bond: Disconnection at the ether linkage suggests an etherification reaction of a corresponding phenol, 4-hydroxy-5-chloro-2-methylbenzoic acid.

C-C (Methyl) Bond: While less common for this specific target, disconnection of the methyl group could conceptually lead back to 5-chloro-4-methoxybenzoic acid, though selective C-H methylation at this position would be challenging.

Based on this analysis, the most strategically sound precursors are derivatives of toluene or benzoic acid, as the introduction of the carboxylic acid and chloro functionalities are often high-yielding and regiochemically predictable. The selection of a specific precursor depends on the chosen synthetic pathway and the commercial availability of starting materials. A common and logical starting material is 4-methoxy-2-methylbenzoic acid or a related toluene derivative like 1-chloro-2-methoxy-4-methylbenzene. chemspider.comalfa-chemistry.com

Classical and Contemporary Synthetic Pathways

The synthesis of this compound can be approached through several established and modern reaction methodologies.

Carboxylation Reactions

Carboxylation involves the introduction of a carboxylic acid group onto the aromatic ring. A premier method for this transformation is the direct carboxylation of an organometallic intermediate. For instance, the precursor 1-chloro-2-methoxy-4-methylbenzene can be converted into an aryllithium species, which is then quenched with carbon dioxide to yield the desired benzoic acid. This approach offers excellent regioselectivity, especially when guided by directing groups.

Halogenation Strategies

When the synthetic strategy starts from a precursor lacking the chlorine atom, such as 4-methoxy-2-methylbenzoic acid, a direct halogenation step is required. The methoxy (B1213986) and methyl groups are ortho-, para-directing, while the carboxylic acid group is meta-directing. In this case, the C5 position is activated by both the C4-methoxy and C2-methyl groups, making it the most favorable site for electrophilic chlorination.

Common chlorinating agents for this type of reaction include:

N-Chlorosuccinimide (NCS) google.com

Sulfuryl chloride (SO₂Cl₂)

Iodobenzene dichloride googleapis.com

The choice of reagent and solvent is critical to ensure high selectivity and avoid side reactions. For example, using NCS in a suitable solvent like N,N-dimethylformamide (DMF) can provide the chlorinated product in high yield. chemicalbook.comgoogle.com

Etherification and Alkylation Reactions

While less direct for this target, pathways involving the formation of the methoxy group are plausible. Starting from a phenolic precursor like 5-chloro-4-hydroxy-2-methylbenzoic acid, the methoxy group can be installed via a Williamson ether synthesis using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com

Alkylation reactions to introduce the C2-methyl group onto a pre-formed 5-chloro-4-methoxybenzoic acid scaffold are generally not favored due to difficulties in controlling the regioselectivity of Friedel-Crafts alkylation on such a substituted ring.

Organometallic Reagents in Synthesis (e.g., n-BuLi mediated reactions)

One of the most powerful and regioselective methods for synthesizing polysubstituted benzoic acids is through Directed ortho-Metalation (DoM). wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to deprotonate a specific ortho position. wikipedia.orgunblog.fr The resulting aryllithium intermediate is then trapped with an electrophile, such as carbon dioxide, to install the carboxylic acid group. researchgate.net

In the context of this compound, a plausible DoM strategy would start from 1-chloro-4-methoxy-2-methylbenzene. However, the directing power of the substituents must be considered. The methoxy group is a well-established DMG. nih.govacs.org It directs the lithiation to one of its ortho positions (C3 or C5). The C5 position is sterically less hindered and electronically activated by the C2-methyl group, making it the likely site of deprotonation by n-BuLi. Subsequent quenching with solid CO₂ (dry ice) would yield the target molecule.

Reaction Scheme Example:

Lithiation: 1-chloro-2-methoxy-4-methylbenzene is treated with n-BuLi in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C). The n-BuLi abstracts the proton at the C5 position, guided by the C4-methoxy group.

Carboxylation: Solid carbon dioxide is added to the reaction mixture. The highly nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

Acidification: Aqueous acidic workup (e.g., with HCl) protonates the carboxylate to afford the final product, this compound.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing any synthetic pathway is crucial for maximizing yield, purity, and process efficiency. For organolithium-mediated reactions, several parameters are critical. odu.edu

Solvent: The choice of solvent can influence the reactivity and aggregation state of the organolithium reagent. While THF is common, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates, increasing its reactivity and sometimes altering regioselectivity. nih.gov

Temperature: Lithiation reactions are typically conducted at low temperatures (-78 °C to -20 °C) to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate. nih.gov

Reagent Stoichiometry: Using a slight excess of the organolithium reagent can ensure complete deprotonation of the substrate. However, a large excess may lead to unwanted side reactions. odu.edu

Order of Addition: The order in which reagents are added can significantly impact the outcome. For instance, adding the substrate to the n-BuLi solution can sometimes improve solubility and reaction efficiency. odu.edu

The table below illustrates a hypothetical optimization study for the n-BuLi mediated carboxylation of 1-chloro-2-methoxy-4-methylbenzene.

| Entry | Base (equiv.) | Solvent / Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi (1.1) | THF | -78 | 1 | 75 |

| 2 | n-BuLi (1.5) | THF | -78 | 1 | 82 |

| 3 | n-BuLi (1.1) | THF / TMEDA (1.1) | -78 | 0.5 | 88 |

| 4 | sec-BuLi (1.1) | THF | -78 | 1 | 85 |

| 5 | n-BuLi (1.1) | THF / TMEDA (1.1) | -40 | 1 | 70 |

Similarly, for halogenation reactions, optimization involves screening different halogenating agents, solvents, and reaction temperatures to achieve the best regioselectivity and yield.

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SO₂Cl₂ | CH₂Cl₂ | 25 | 4 | 65 |

| 2 | NCS | DMF | 25 | 6 | 85 |

| 3 | NCS | Acetonitrile | 50 | 3 | 89 |

| 4 | Iodobenzene dichloride | THF | 0 to 25 | 6 | 72 |

By systematically adjusting these parameters, chemists can develop a robust and high-yielding synthesis for this compound, suitable for various research and industrial applications.

Temperature and Solvent Effects

Temperature and solvent systems are pivotal in directing the outcome of synthetic steps, influencing reaction rates, selectivity, and the physical properties of intermediates and final products.

In the synthesis of related chloro-methoxybenzoic acid derivatives, specific temperature protocols are employed to control the reaction. For example, the chlorination of an acetamido-methoxybenzoate intermediate using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) is conducted in a stepwise thermal manner. The reaction is initially held at 40°C for several hours before being elevated to 65°C to ensure completion. chemicalbook.com This staged heating approach allows for controlled initiation and progression of the chlorination, minimizing the formation of side products.

Following the reaction, temperature is again manipulated to facilitate product isolation. Cooling the reaction mixture to 0°C is a common technique to induce crystallization of the product out of the solvent. chemicalbook.com

The choice of solvent is equally critical. Polar aprotic solvents like DMF are often used for chlorination reactions as they effectively dissolve the reactants and facilitate the desired chemical transformation. chemicalbook.comgoogle.com For hydrolysis steps, which are often the final stage in converting a methyl ester to the final benzoic acid, mixed solvent systems are frequently utilized. A combination of methanol (B129727) and water, for instance, provides a suitable medium for base-catalyzed hydrolysis using reagents like potassium hydroxide, often conducted under reflux conditions to drive the reaction to completion. google.com The polarity and properties of the solvent also play a fundamental role in the subsequent crystallization and purification, affecting crystal morphology and purity. rsc.org

Table 1: Temperature and Solvent Conditions in Related Syntheses

| Reaction Step | Reagents | Solvent | Temperature Profile | Purpose | Reference |

|---|---|---|---|---|---|

| Chlorination | 4-acetamido-2-methoxybenzoic acid methyl ester, N-chlorosuccinimide | DMF | Heat to 40°C for 5h, then 65°C for 4h | Controlled chlorination of the aromatic ring | chemicalbook.com |

| Hydrolysis | 5-chloro-4-amino-2-methoxyl-benzoic acid methyl ester, Potassium Hydroxide | Methanol / Water | Reflux for 2-3 hours | Saponification of the ester to the carboxylic acid | google.com |

| Precipitation | Chlorinated intermediate in DMF | Ice Water | Pour hot reaction mixture into ice water | Isolation of the intermediate product | google.com |

| Crystallization | 4-acetamido-5-chloro-2-methoxybenzoic acid methyl ester in DMF | DMF | Cool to 0°C for 8 hours | Isolation and purification of the crude product | chemicalbook.com |

Catalyst Selection and Reaction Efficiency

Catalysts are essential for enhancing reaction rates and improving the efficiency of synthetic transformations. In the synthesis of chlorobenzoic acids, specific catalysts are chosen to facilitate key steps like chlorination.

For the direct chlorination of a benzoic acid precursor, such as the conversion of 2-methoxybenzoic acid, iodine can be employed as a catalyst. google.com The reaction proceeds by bubbling chlorine gas through a solution of the starting material in a solvent like carbon tetrachloride at its boiling point (73-78°C). google.com The presence of iodine facilitates the electrophilic aromatic substitution by activating the chlorine molecule.

In other related synthetic pathways, different types of catalysts are used. For instance, the activation of an amine group for condensation with a benzoic acid can be achieved using phosphorus trichloride (B1173362) in pyridine. researchgate.net While not directly involved in creating the target molecule's core structure, this illustrates the use of activating agents that function catalytically to enable specific bond formations. The efficiency of these catalytic systems is high, often leading to significant yields of the desired product.

Table 2: Catalyst Performance in Related Benzoic Acid Syntheses

| Reaction Type | Starting Material | Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Direct Chlorination | 2-methoxybenzoic acid | Iodine | Carbon Tetrachloride | Boiling (73-78°C), Chlorine gas | High yield of 5-chloro-2-methoxybenzoic acid | google.com |

| Amide Condensation | 4-amino-5-chloro-2-methoxybenzoic acid | Phosphorus Trichloride | Pyridine | 0°C to room temp, then 90-100°C | Activation of amine for high-yield condensation | researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors are critical to obtaining a compound of high purity. A combination of chromatographic and non-chromatographic methods is typically employed.

Chromatographic Separation Methods (e.g., Flash Chromatography, Preparative HPLC)

Chromatographic techniques are powerful tools for separating complex mixtures and purifying target compounds from reaction byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC) is primarily used as an analytical technique to monitor the progress of a reaction and to identify the components in a mixture. For chlorobenzoic acids, silica (B1680970) gel G plates can be used with various solvent systems, such as a mixture of benzene (B151609), dioxane, and acetic acid, to separate different isomers. psu.edu This allows for a rapid assessment of the purity of a sample and helps in developing conditions for larger-scale separation methods.

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, is a high-resolution technique used for the purification of compounds. Reverse-phase (RP) HPLC is commonly used for benzoic acid derivatives. ekb.eg In a typical setup, a C18 column (like Zorbax SB-Aq) is used with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) or dilute phosphoric acid) and an organic solvent like acetonitrile. ekb.egsielc.com This method is highly effective for separating closely related impurities from the final product and is scalable for isolating larger quantities. sielc.com

Flash Chromatography is a faster, lower-pressure version of column chromatography, often used for routine purification of synthetic intermediates. It is particularly useful for separating compounds with significant differences in polarity. While specific conditions for this compound are not detailed, the general principles used for other substituted benzoic acids, involving silica gel as the stationary phase and a gradient of ethyl acetate (B1210297) in hexane (B92381) as the mobile phase, would be applicable.

Recrystallization and Precipitation Protocols

Recrystallization and precipitation are fundamental techniques for the purification of solid compounds, leveraging differences in solubility.

Precipitation is widely used for the initial isolation of a product from the reaction mixture. One common protocol involves pouring the reaction solution into a non-solvent, such as ice water, which causes the product to precipitate out of the solution rapidly. google.com Another effective precipitation method involves adjusting the pH of an aqueous solution. For the isolation of the final benzoic acid product after hydrolysis, the pH of the basic solution is carefully adjusted to approximately 5 using an acid like hydrochloric acid. google.com This neutralizes the carboxylate salt, causing the less soluble carboxylic acid to precipitate, after which it can be collected by filtration.

Recrystallization is the gold standard for purifying crude solid products. The crude material is dissolved in a hot solvent in which it is highly soluble, and then the solution is slowly cooled. As the solubility decreases with temperature, the desired compound forms pure crystals, leaving impurities behind in the solvent. For related compounds like 4-amino-5-chloro-2-methoxybenzoic acid, methanol has been successfully used as a recrystallization solvent to obtain the product as pure white crystals. googleapis.com The choice of solvent is crucial and is determined experimentally to maximize recovery of the pure compound.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 4 Methoxy 2 Methylbenzoic Acid

Spectroscopic Methodologies for Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and spatial arrangement can be obtained. For 5-Chloro-4-methoxy-2-methylbenzoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and Electronic Spectroscopy (UV-Vis) would be employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the acidic proton of the carboxylic acid.

Aromatic Protons: Two signals are anticipated in the aromatic region (typically 6.5-8.0 ppm). The proton at position 3 and the proton at position 6 are in different chemical environments and would likely appear as singlets due to the lack of adjacent protons for coupling.

Methoxy Group (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected, typically in the range of 3.8-4.0 ppm.

Methyl Group (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring would likely appear further downfield than a typical alkyl methyl group, around 2.2-2.5 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a significantly downfield chemical shift, typically above 10 ppm, due to the acidic nature of the proton.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon environments in the molecule.

Carbonyl Carbon (-COOH): This carbon is expected to have the largest chemical shift, typically in the range of 165-185 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene (B151609) ring, with their chemical shifts influenced by the attached substituents (chloro, methoxy, methyl, and carboxyl groups). The carbons directly bonded to electronegative atoms (Cl, O) will be shifted further downfield.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55-65 ppm.

Methyl Carbon (-CH₃): The methyl carbon attached to the ring would likely appear in the range of 15-25 ppm.

| ¹H NMR Expected Signals | ¹³C NMR Expected Signals |

| Proton Environment | Predicted Shift (ppm) |

| -COOH | >10 (broad singlet) |

| Aromatic H (position 6) | 7.0-8.0 (singlet) |

| Aromatic H (position 3) | 6.8-7.5 (singlet) |

| -OCH₃ | 3.8-4.0 (singlet) |

| -CH₃ | 2.2-2.5 (singlet) |

Mass Spectrometry (MS, HRMS, EI-MS, ESI-MS)

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula (C₉H₉ClO₃) by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) would likely show prominent ions corresponding to the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺. Electron Ionization (EI) would lead to fragmentation, providing structural information based on the pattern of fragment ions.

| Predicted Mass Spectrometry Data | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 201.03130 |

| [M+Na]⁺ | 223.01324 |

| [M-H]⁻ | 199.01674 |

| [M+NH₄]⁺ | 218.05784 |

| [M+K]⁺ | 238.98718 |

| Data sourced from predicted values. nih.gov |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

Expected IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the methoxy group are expected in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

Aromatic C=C Stretches: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the chloro substituent.

| Expected Vibrational Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic/Aliphatic) | 2850-3100 |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch (Carboxylic Acid/Ether) | 1000-1320 |

| C-Cl stretch | 600-800 |

Electronic Spectroscopy (UV-Vis, CD)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The benzoic acid chromophore and its substituents will determine the absorption maxima (λ_max). The presence of the methoxy and chloro groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the primary absorption bands of the benzoic acid core.

Theoretical Basis of Spectroscopic Interpretations

The interpretation of spectroscopic data is grounded in the principles of quantum mechanics. Each spectroscopic technique interacts with the molecule in a distinct way, governed by specific selection rules.

NMR: The basis of NMR lies in the magnetic properties of atomic nuclei. Nuclei with non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field, creating two energy states. The energy difference between these states corresponds to radiofrequency radiation. The precise energy (and thus frequency) is influenced by the local electronic environment, giving rise to the chemical shift. The interaction between the spins of neighboring nuclei causes splitting of signals, providing information about molecular connectivity.

Mass Spectrometry: This technique relies on the motion of ions in electric and magnetic fields. In the mass spectrometer, molecules are ionized and then accelerated. The path of these ions is deflected by a magnetic or electric field, and the amount of deflection depends on their mass-to-charge ratio. This allows for the separation and detection of ions based on their m/z value.

Vibrational Spectroscopy: Molecular bonds are not rigid; they can stretch and bend at specific quantized vibrational energy levels. In IR spectroscopy, a molecule absorbs photons of infrared light that match the frequency of a particular vibration, but only if that vibration causes a change in the molecule's dipole moment. In Raman spectroscopy, a high-intensity laser beam is directed at the sample. Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels. A vibration is Raman-active if it causes a change in the polarizability of the molecule.

Electronic Spectroscopy: UV-Vis spectroscopy is based on the excitation of electrons from bonding or non-bonding molecular orbitals to anti-bonding orbitals. The energy required for these transitions corresponds to the UV-Vis region of the electromagnetic spectrum. The specific wavelengths of absorption are characteristic of the molecule's electronic structure and conjugated systems.

Crystallographic Analysis and Solid-State Architecture

Crystallographic analysis, primarily through single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique can determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for this compound could be located. This type of study is essential for determining the precise three-dimensional arrangement of atoms within the crystal lattice. Key parameters obtained from such an analysis, which are currently unknown for this compound, would include:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The intramolecular distances and angles between atoms, which confirm the molecular structure.

Without this foundational data, a detailed discussion of the compound's solid-state structure is not possible.

Analysis of Intermolecular Interactions and Packing Arrangements

The analysis of intermolecular interactions and crystal packing is entirely dependent on the availability of single-crystal X-ray diffraction data. These studies reveal how individual molecules of this compound would arrange themselves in the solid state. This information is crucial for understanding the physical properties of the material.

Typically, for benzoic acid derivatives, one would expect to observe common intermolecular interactions such as:

Hydrogen Bonding: Carboxylic acid groups are strong hydrogen bond donors and acceptors, often forming dimeric structures.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the chlorine atom.

However, without experimental data, the specific nature, geometry, and energetic contributions of these interactions for this compound remain speculative.

Polymorphism and Crystal Habit Investigations

Investigations into polymorphism (the ability of a compound to exist in more than one crystal form) and crystal habit (the external shape of a crystal) also require extensive experimental work, which does not appear to have been published for this specific compound.

Polymorphism: Different polymorphs of a compound can have significantly different physical properties, including solubility, melting point, and stability. Identifying and characterizing polymorphs typically involves techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and crystallization studies under various conditions. No such studies have been reported for this compound.

Crystal Habit: The crystal habit is influenced by the crystallization conditions (e.g., solvent, temperature, impurities) and is a result of the relative growth rates of different crystal faces. Predicting or describing the crystal habit of this compound is not feasible without experimental observations.

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 4 Methoxy 2 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 5-Chloro-4-methoxy-2-methylbenzoic acid is moderately activated towards electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho, para-directing. The methyl group (-CH₃) is also an activating group and is ortho, para-directing. Conversely, the chloro group (-Cl) is a deactivating group but is also ortho, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. quora.comnumberanalytics.comunizin.orglibretexts.org

Considering the positions of the substituents, the methoxy group at C4 directs incoming electrophiles to the C3 and C5 positions. The methyl group at C2 directs towards C3 and C6. The chloro group at C5 directs towards C6 and C3. The carboxylic acid at C1 directs to C3 and C5. The confluence of these directing effects strongly suggests that the most likely position for electrophilic attack is the C3 position, and to a lesser extent, the C6 position.

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOH | C1 | Deactivating | meta |

| -CH₃ | C2 | Activating | ortho, para |

| -OCH₃ | C4 | Activating | ortho, para |

| -Cl | C5 | Deactivating | ortho, para |

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration would likely introduce a nitro group (-NO₂) at the C3 position.

Nucleophilic Reactions at the Carboxyl Group

The carboxylic acid functional group is susceptible to nucleophilic acyl substitution. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo Fischer-Speier esterification to form the corresponding ester. organic-chemistry.orgresearchgate.netlibretexts.orgyoutube.comrug.nl The reaction is an equilibrium process and can be driven to completion by removing water or using an excess of the alcohol. libretexts.org The steric hindrance from the ortho-methyl group might slow down the reaction rate compared to unhindered benzoic acids. rug.nlacs.org

Amide Formation: The conversion of this compound to an amide requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. chimia.chnih.govchimia.ch Direct condensation with an amine is also possible using coupling reagents. acs.orgnih.gov The formation of sterically hindered amides can be challenging. chimia.chchimia.ch

Transformations Involving the Methoxy and Chloro Substituents

The methoxy and chloro groups on the aromatic ring can also participate in chemical reactions, although typically under more forcing conditions than reactions at the carboxyl group.

O-Demethylation of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group (O-demethylation) using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. rsc.orgnih.govresearchgate.netsci-hub.seresearchgate.net This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by a bromide ion on the methyl group in an SN2 reaction. rsc.org

Nucleophilic Aromatic Substitution of the Chloro Group: The chloro substituent can be replaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.org In this compound, the carboxylic acid group is electron-withdrawing, which could facilitate nucleophilic attack at the C5 position. However, the electron-donating methoxy and methyl groups may counteract this effect. These reactions often require harsh conditions, such as high temperatures and strong nucleophiles. nih.gov

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For aromatic carboxylic acids, this reaction usually requires high temperatures. The stability of the resulting aryl carbanion intermediate is a key factor. Electron-withdrawing groups can stabilize this intermediate and facilitate decarboxylation. nih.gov However, the presence of electron-donating groups, like the methoxy and methyl groups in this compound, generally makes decarboxylation more difficult. nih.gov Recent methods have been developed for the decarboxylative hydroxylation of benzoic acids under milder conditions using photoredox catalysis. nih.gov

Mechanistic Studies of Key Synthetic Transformations

While specific mechanistic studies for the synthesis of this compound are not extensively reported, a plausible synthetic route can be inferred from related preparations. A common precursor is 4-methoxytoluene. The synthesis would likely involve the following key transformations:

Friedel-Crafts Acylation/Alkylation: Introduction of a second methyl group or a precursor to the carboxylic acid.

Chlorination: Electrophilic chlorination of the aromatic ring. The directing effects of the methoxy and methyl groups would determine the position of chlorination.

Oxidation: Oxidation of the second methyl group to a carboxylic acid.

A patent for the synthesis of the related compound, 4-amino-5-chloro-2-methoxybenzoic acid, starts from p-aminosalicylic acid and involves methylation, chlorination, and hydrolysis steps, providing insight into potential synthetic strategies. google.com

Synthesis and Characterization of Derivatives of 5 Chloro 4 Methoxy 2 Methylbenzoic Acid

Design Principles for Derivative Synthesis

The design of derivatives of 5-Chloro-4-methoxy-2-methylbenzoic acid is guided by the objective of modulating its physicochemical and biological properties. Key strategies include altering electronic effects, lipophilicity, and steric hindrance. Modifications are typically focused on the carboxylic acid group, the aromatic ring, and the existing substituents. For instance, converting the carboxylic acid to esters or amides can enhance membrane permeability. Introducing or altering substituents on the aromatic ring can influence receptor binding or metabolic stability. Computational modeling is often employed to predict the impact of these modifications on the molecule's conformation and interaction with biological targets.

Functional Group Interconversions

The carboxylic acid moiety is a primary site for derivatization through various functional group interconversions.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst or by using coupling agents. For example, reaction with methanol (B129727) yields methyl 5-chloro-4-methoxy-2-methylbenzoate. These ester derivatives are often synthesized to improve solubility or to act as prodrugs.

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents. A notable example is the synthesis of N-substituted benzamides, which have been explored for their potential biological activities. The reaction of this compound with an appropriate amine in the presence of a coupling agent like ethyl chloroformate can yield the corresponding amide. researchgate.net

Table 1: Examples of Esterification and Amidation Products

| Derivative Name | Reactant | Reagent | Product Structure |

| Methyl 5-chloro-4-methoxy-2-methylbenzoate | This compound | Methanol, Acid Catalyst | C₁₀H₁₁ClO₃ |

| N-Phenyl-5-chloro-4-methoxy-2-methylbenzamide | This compound | Aniline, Coupling Agent | C₁₅H₁₄ClNO₂ |

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (5-chloro-4-methoxy-2-methylphenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride. The resulting benzyl (B1604629) alcohol derivative can serve as a precursor for further modifications, such as etherification or esterification at the newly formed hydroxyl group.

Oxidation: While the benzoic acid itself is at a high oxidation state, the methyl group on the aromatic ring can be a target for oxidation under specific conditions, potentially leading to a dicarboxylic acid derivative. However, such reactions require careful control to avoid degradation of the aromatic ring. The methoxy (B1213986) group can also be susceptible to oxidative cleavage under harsh conditions.

The chlorine atom on the aromatic ring can potentially be replaced by other halogens, such as fluorine, bromine, or iodine, through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These halogen exchange reactions can significantly alter the electronic properties and reactivity of the molecule. For instance, palladium-catalyzed reactions can be employed to introduce different halogens. acs.org

Modifications at the Aromatic Ring System

Further derivatization can be achieved by introducing additional substituents onto the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or further halogenation, can introduce new functional groups. The positions of these substitutions are directed by the existing chloro, methoxy, and methyl groups. For example, nitration would likely occur at the positions activated by the methoxy and methyl groups and not deactivated by the chloro and carboxyl groups. Additionally, the existing chloro and methyoxy groups can be demethylated or replaced using various synthetic methodologies to create further structural diversity.

Spectroscopic and Structural Analysis of Novel Derivatives

The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum of the parent acid, characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons are observed. For its derivatives, shifts in these signals, as well as the appearance of new signals, provide evidence for the successful modification. For example, in an ester derivative, new signals corresponding to the alcohol moiety will be present.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The carboxylic acid shows a characteristic broad O-H stretch and a C=O stretch. Upon conversion to an ester or amide, these signals will shift to characteristic wavenumbers for the new functional group. ucl.ac.uk

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~10.6 (s, 1H, COOH), ~8.08 (d, 1H, Ar-H), ~7.51 (dd, 1H, Ar-H), ~7.02 (d, 1H, Ar-H), ~4.07 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~167 (C=O), ~158 (C-OCH₃), ~135 (C-Cl), ~132, ~125, ~122, ~112 (Ar-C), ~56 (OCH₃), ~16 (CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O), ~1600, ~1480 (C=C aromatic), ~1250 (C-O) |

| MS (ESI) | m/z: 200.02 [M]+ |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and experimental conditions.

Role of 5 Chloro 4 Methoxy 2 Methylbenzoic Acid As a Chemical Building Block and Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

Substituted benzoic acids are fundamental starting materials in organic synthesis due to their availability and the reactivity of the carboxylic acid moiety. They serve as precursors for a wide array of more complex structures.

Precursor in Spirocyclohexane Derivative Synthesis

Spirocyclohexane moieties are important structural motifs in many natural products and pharmacologically active compounds. The synthesis of these spirocycles often involves intramolecular reactions where a suitably functionalized side chain attached to a cyclic core reacts back onto the ring. While substituted benzoic acids can be elaborated into precursors for such reactions, a detailed review of scientific literature does not yield specific examples of 5-Chloro-4-methoxy-2-methylbenzoic acid being utilized as a direct precursor in the synthesis of spirocyclohexane derivatives.

Integration into Polycyclic Aromatic Systems

Polycyclic aromatic systems are key components in materials science and medicinal chemistry. Their synthesis often relies on annulation reactions, where new rings are fused onto an existing aromatic core. Benzoic acid derivatives can be employed in reactions like Friedel-Crafts acylation to initiate the formation of a new ring. However, there is currently no specific information available in scientific literature detailing the integration of this compound into polycyclic aromatic systems.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in pharmaceuticals and agrochemicals. Benzoic acids are common starting materials for various heterocyclic systems. For example, ortho-amino benzoic acids are precursors to quinazolinones, and other derivatives can be used to form benzoxazinones or benzothiazoles. While the structural features of this compound make it a potential candidate for the synthesis of certain classes of heterocycles, specific examples of its use as a building block for such compounds are not documented in the available literature. Research on related molecules, such as 4-amino-5-chloro-2-methoxybenzoic acid, shows its role as an intermediate for "pride" class drugs, which are heterocyclic in nature. google.com

Role in Advanced Materials Synthesis

The rigid structure of the benzene (B151609) ring combined with the specific electronic properties imparted by its substituents allows certain benzoic acid derivatives to be incorporated into advanced materials.

Integration into Liquid Crystal Architectures

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their molecules often possess a rigid core and flexible terminal chains. Benzoic acid derivatives, particularly 4-alkoxybenzoic acids, are well-known building blocks for calamitic (rod-shaped) liquid crystals. nih.gov The esterification of the carboxylic acid group allows for the connection to other rigid cores or the attachment of terminal chains, which is a key step in creating mesogenic molecules. nih.gov Although the molecular shape of this compound could potentially be integrated into a liquid crystal design, a review of the relevant literature and patents does not show specific instances of its incorporation into liquid crystal architectures.

Strategies for Derivatization to Enhance Synthetic Utility

The synthetic utility of a building block can be significantly enhanced by its derivatization into other functional groups, which may be more suitable for subsequent reactions. For benzoic acids, common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to an ester can protect the acidic proton and modify the electronic properties of the ring. Methyl or ethyl esters are common for this purpose.

Conversion to Acid Chloride: Reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride converts it into a highly reactive acid chloride, which is an excellent precursor for amides and esters.

Amidation: Direct coupling of the carboxylic acid with an amine using coupling agents (e.g., DCC, EDC) forms an amide bond, a key linkage in many biologically active molecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then undergo a different set of chemical transformations.

Directed C-H Activation: Modern synthetic methods allow for the functionalization of C-H bonds ortho to the carboxylic acid group, enabling the introduction of new substituents. nih.gov

Computational and Theoretical Studies of 5 Chloro 4 Methoxy 2 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure

A comprehensive search of scientific databases reveals a lack of specific studies employing quantum chemical calculations to determine the electronic structure of 5-Chloro-4-methoxy-2-methylbenzoic acid. Such studies, which often utilize methods like Density Functional Theory (DFT), are crucial for understanding the molecule's fundamental properties.

For related benzoic acid derivatives, DFT studies are common for calculating:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap. These are essential for predicting chemical reactivity.

Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) which can be compared with experimental data for structural validation.

Without specific research on this compound, a data table of its calculated electronic properties cannot be generated.

Molecular Docking and Interaction Studies

There are no available molecular docking or interaction studies in the scientific literature that focus on this compound with non-biological targets. Such computational simulations are used to predict the binding orientation and affinity of a molecule to a specific target, which could be a material surface, a catalyst, or a receptor in a non-biological context. The absence of these studies means that the potential interactions of this compound with various materials or in specific chemical systems have not yet been computationally explored.

Reaction Pathway Modeling and Transition State Analysis

Detailed theoretical modeling of the reaction pathways for the synthesis of this compound, including transition state analysis, has not been reported in the available scientific literature. This type of computational study is vital for:

Elucidating the step-by-step mechanism of a chemical reaction.

Calculating the activation energies for each step.

Identifying the geometry of transition states.

Such insights are instrumental in optimizing reaction conditions to improve yield and reduce byproducts. While synthetic routes for similar molecules are documented, the specific energetic profiles and transition state structures for the formation of this compound remain uninvestigated from a computational standpoint.

Conformation Analysis and Stereochemical Considerations

A formal conformational analysis of this compound using computational methods has not been published. This type of study would involve mapping the potential energy surface of the molecule as a function of the rotation around its single bonds, particularly the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group.

Key aspects that would be addressed in such a study include:

Identifying the most stable conformers (energy minima).

Determining the rotational energy barriers between these conformers.

Understanding the influence of the various substituents (chloro, methoxy, and methyl groups) on the preferred spatial arrangement.

This compound is an achiral molecule and therefore does not have enantiomers. However, the orientation of the carboxylic acid and methoxy groups relative to the plane of the benzene ring constitutes important conformational isomers (rotamers) whose relative energies and populations would be the focus of a detailed computational study. Without such research, a data table of conformer energies and rotational barriers cannot be provided.

Future Directions and Emerging Research Avenues for 5 Chloro 4 Methoxy 2 Methylbenzoic Acid

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 5-Chloro-4-methoxy-2-methylbenzoic acid is likely to focus on developing more sustainable methodologies. Traditional synthetic pathways for similar compounds often rely on hazardous reagents and solvents. proquest.com

Future investigations could explore:

Catalytic C-H Activation: Direct, late-stage functionalization of simpler precursors through palladium-catalyzed C-H activation could offer a more atom-economical and step-efficient route, minimizing the use of protecting groups and reducing waste. acs.org

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective transformations under mild conditions, reducing the need for harsh chemicals.

Renewable Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents would significantly improve the environmental profile of the synthesis.

| Green Synthesis Strategy | Potential Advantages |

| Catalytic C-H Activation | High atom economy, reduced reaction steps |

| Flow Chemistry | Enhanced safety, scalability, and process control |

| Bio-catalysis | High selectivity, mild reaction conditions |

| Use of Renewable Solvents | Reduced environmental impact and toxicity |

Exploration of Novel Reaction Chemistries

The functional groups present in this compound—a carboxylic acid, a chloro group, a methoxy (B1213986) group, and a methyl group on an aromatic ring—provide multiple handles for exploring novel reaction chemistries. Future research could delve into leveraging these functionalities for the synthesis of new, complex molecules. For instance, the carboxylic acid group can be a directing group in ortho-functionalization reactions. acs.org The chlorine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry and materials science.

Potential for Advanced Catalysis Applications

Substituted benzoic acids and their derivatives can serve as ligands for metal catalysts. The specific electronic and steric properties imparted by the chloro, methoxy, and methyl substituents on this compound could be harnessed to design novel ligands for a range of catalytic applications. Research in this area could focus on:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Photoredox Catalysis: The electronic nature of the aromatic ring could be tuned for applications in photoredox catalysis, a rapidly growing field that utilizes light to drive chemical reactions.

Integration into Supramolecular Assemblies

The carboxylic acid moiety of this compound is capable of forming robust hydrogen bonds, making it an excellent building block for the construction of supramolecular assemblies. acs.org Future research could explore the self-assembly of this compound, potentially with other complementary molecules, to create novel materials with tailored properties. These could include:

Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal ions to form porous MOFs, which have applications in gas storage, separation, and catalysis.

Liquid Crystals: Derivatives of this compound could be designed to exhibit liquid crystalline behavior for applications in displays and sensors.

Gels and Soft Materials: The formation of extended hydrogen-bonded networks could lead to the development of new gels and other soft materials.

Computational Design of New Derivatives with Enhanced Properties

In silico methods are becoming indispensable in modern chemical research. Computational chemistry and molecular modeling can be employed to predict the properties of new derivatives of this compound and to guide synthetic efforts. This approach can accelerate the discovery of new molecules with desired characteristics.

Future computational studies could involve:

Quantum Chemical Calculations: To understand the electronic structure and reactivity of the molecule, aiding in the design of novel reactions.

Molecular Docking: To predict the binding affinity of derivatives with biological targets, guiding the design of new potential therapeutic agents. For instance, similar chlorinated benzoic acid derivatives have been investigated for their biological activities. researchgate.net

Materials Simulation: To predict the properties of supramolecular assemblies and other materials derived from this compound.

| Research Avenue | Potential Outcome |

| Development of Greener Synthetic Routes | More sustainable and efficient chemical manufacturing. |

| Exploration of Novel Reaction Chemistries | Access to new and complex molecular architectures. |

| Potential for Advanced Catalysis Applications | Creation of novel catalysts for a range of chemical transformations. |

| Integration into Supramolecular Assemblies | Development of new materials with tailored properties. |

| Computational Design of New Derivatives | Accelerated discovery of molecules with enhanced properties. |

Q & A

Q. What are the common synthetic routes for 5-chloro-4-methoxy-2-methylbenzoic acid?

- Methodological Answer : Synthesis typically involves halogenation of a methoxy-substituted benzoic acid precursor. For example, chlorination of 4-methoxy-2-methylbenzoic acid using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under reflux conditions (60–80°C) achieves selective substitution at the 5-position. Post-synthesis purification employs recrystallization (ethanol/water) or silica gel column chromatography. Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and HRMS (EI, 70 eV) for molecular weight validation .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies methoxy (δ 3.8–4.0 ppm), methyl (δ 2.2–2.5 ppm), and aromatic protons.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₉H₉ClO₃: 200.0244; experimental: 200.0241) .

- HPLC-UV : Assesses purity (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Q. What biological targets are associated with this compound in preliminary studies?

- Methodological Answer : Early studies highlight interactions with serotonin receptors (5-HT₃/5-HT₄) and β-lactamase enzymes. In vitro assays (e.g., radioligand binding for 5-HT₄, IC₅₀ ~10 µM) use HEK293 cells transfected with receptor plasmids. Anticancer activity is evaluated via MTT assays (e.g., IC₅₀ of 25 µM in HT-29 colon cancer cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent Modification : Replacing the 4-methoxy group with sulfonamide (e.g., –SO₂NH₂) enhances anticancer activity (IC₅₀ reduced to 8 µM in MCF-7 cells) by increasing hydrogen bonding with target proteins .

- Electron-Withdrawing Groups : Introducing –NO₂ or –CF₃ at the 5-position improves enzyme inhibition (e.g., β-lactamase Ki = 0.5 µM vs. 2.1 µM for parent compound) .

- Data-Driven Design : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to prioritize synthetic targets .

Q. What strategies mitigate poor aqueous solubility in pharmacological assays?

- Methodological Answer :

- Prodrug Derivatization : Synthesize methyl esters (e.g., 5-chloro-4-methoxy-2-methylbenzoate) to enhance logP. Hydrolysis in vivo regenerates the active acid .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) for sustained release (e.g., 80% release over 72 hours in PBS) .

- Co-Solvent Systems : Use 10% DMSO in PBS (v/v) for in vitro assays, ensuring final solvent concentration ≤1% to avoid cytotoxicity .

Q. How is metabolic stability evaluated in preclinical development?

- Methodological Answer :

- Liver Microsome Assays : Incubate compound (10 µM) with human/rat liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ >30 min is favorable) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify metabolic liabilities.

- Structural Fluorination : Introduce –F at the 4-position reduces CYP2D6-mediated oxidation, improving t₁/₂ by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.